molecular formula C15H11ClN2O2S B11119067 6-chloro-2-imino-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

6-chloro-2-imino-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11119067
M. Wt: 318.8 g/mol
InChI Key: ZTSUZLPCIMCKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-2-IMINO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a thiophene ring, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-IMINO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a thiophene-containing amine under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-IMINO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and imino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6-CHLORO-2-IMINO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-2-IMINO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The thiophene and chromene moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-2-IMINO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of a chromene core, a thiophene ring, and an imino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

6-chloro-2-imino-N-(thiophen-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C15H11ClN2O2S/c16-10-3-4-13-9(6-10)7-12(14(17)20-13)15(19)18-8-11-2-1-5-21-11/h1-7,17H,8H2,(H,18,19)

InChI Key

ZTSUZLPCIMCKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.